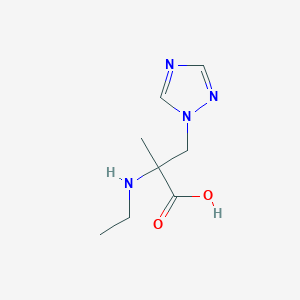
2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route typically includes the following steps :
Mitsunobu Reaction: This reaction involves the use of diisopropylazodicarboxylate (DIAD) and a suitable alcohol to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also induce apoptosis in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different biological activities.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug that also features a triazole moiety.
Uniqueness
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
IKDJRRCUKZOWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















